molecular formula C11H22O4 B3057182 2-(2-Hydroxyethoxy)ethyl heptanoate CAS No. 7735-25-3

2-(2-Hydroxyethoxy)ethyl heptanoate

Cat. No.: B3057182
CAS No.: 7735-25-3
M. Wt: 218.29 g/mol
InChI Key: RSVIZMGBVZZIMB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl heptanoate is an organic compound with the molecular formula C13H26O5. It is an ester formed from heptanoic acid and 2-(2-hydroxyethoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl heptanoate typically involves the esterification of heptanoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl heptanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to heptanoic acid and 2-(2-hydroxyethoxy)ethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Heptanoic acid and 2-(2-hydroxyethoxy)ethanol.

    Transesterification: Different esters and alcohols depending on the reactants used.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the formulation of biochemical assays and as a reagent in enzymatic reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl heptanoate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes. Its ester linkage can be hydrolyzed by esterases, releasing the active drug at the target site. The compound’s hydrophilic and lipophilic balance allows it to interact with both aqueous and lipid environments, enhancing its versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethoxy)ethyl acetate
  • 2-(2-Hydroxyethoxy)ethyl butyrate
  • 2-(2-Hydroxyethoxy)ethyl hexanoate

Uniqueness

2-(2-Hydroxyethoxy)ethyl heptanoate is unique due to its specific chain length and ester linkage, which confer distinct physicochemical properties. Compared to shorter-chain esters, it has a higher boiling point and better solubility in organic solvents. Its longer alkyl chain also provides enhanced hydrophobic interactions, making it suitable for applications requiring a balance between hydrophilicity and hydrophobicity.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-11(13)15-10-9-14-8-7-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVIZMGBVZZIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497543
Record name 2-(2-Hydroxyethoxy)ethyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7735-25-3
Record name 2-(2-Hydroxyethoxy)ethyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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